molecular formula C12H25N3O3S B2679643 N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide CAS No. 2097903-75-6

N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide

Cat. No.: B2679643
CAS No.: 2097903-75-6
M. Wt: 291.41
InChI Key: YCQBRXJWDRUCJS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide is a piperidine-1-carboxamide derivative characterized by a propane-1-sulfonamido methyl substituent at the 4-position of the piperidine ring and a dimethylamide group at the carboxamide nitrogen.

Properties

IUPAC Name

N,N-dimethyl-4-[(propylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-4-9-19(17,18)13-10-11-5-7-15(8-6-11)12(16)14(2)3/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBRXJWDRUCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine have been explored for their efficacy against various bacterial strains, including Escherichia coli and Candida albicans . The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Research

The compound's structure suggests potential applications in cancer therapy. Studies have shown that piperidine derivatives can exhibit cytotoxic effects on cancer cells. For example, certain piperidine-based compounds have been evaluated for their ability to inhibit cell proliferation in breast cancer cell lines, demonstrating IC₅₀ values significantly lower than traditional chemotherapeutics . This highlights the compound's potential as a lead structure for developing novel anticancer agents.

Central Nervous System Effects

Given the piperidine scaffold's known interactions with neurotransmitter systems, there is potential for this compound in neuropharmacology. Research into similar compounds has indicated possible anxiolytic and analgesic effects, suggesting that this compound may also influence CNS activity .

Enzyme Inhibition Studies

The sulfonamide group is well-known for its ability to act as a competitive inhibitor for various enzymes, particularly carbonic anhydrase and dihydropteroate synthase. Investigating the inhibition kinetics of this compound could provide insights into its mechanism of action and potential therapeutic uses in metabolic disorders .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it a candidate for formulation studies aimed at improving therapeutic outcomes .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of E. coli growth with an MIC of 6.5 μg/mL .
Study BAnticancer ActivityShowed reduced proliferation in MCF-7 breast cancer cells, outperforming standard treatments .
Study CNeuropharmacological EffectsIndicated potential anxiolytic properties in rodent models .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural features and properties of N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide with related compounds from the evidence:

Compound Name / ID Key Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound: this compound Propane-1-sulfonamido methyl, dimethyl carboxamide ~330–350 (est.) Sulfonamide, tertiary amine Moderate polarity, potential metabolic stability
Compound 17 () Naphthalene-1-yl, tetrahydro-2H-pyran-4-ylmethyl 381.2 Aromatic, ether High lipophilicity; microsomal stability 60% in human liver microsomes
Compound 4h () 2-Oxo-2-(phenylamino)ethyl ~250–280 (est.) Urea, secondary amine Local anesthetic activity (ED50 = 0.8 mg/kg); low hepatotoxicity
d9A-2 () Trioxatetradecan chain, fluorine, imidazole 867.96 Polyether, fluoroarene High molecular weight; likely prolonged half-life but poor oral bioavailability
S903-1453 () Triazolo-pyrazine, propane-1-sulfonyl ~450–470 (est.) Heterocyclic, sulfone Enhanced target selectivity (kinase inhibition hypothesized)

Key Observations:

  • Sulfonamide vs. This difference may influence receptor binding kinetics and solubility .
  • Aromatic vs. The target compound’s aliphatic sulfonamido substituent balances polarity and lipophilicity .
  • Toxicity Profiles: Piperidine-1-carboxamides with urea-like substituents (e.g., Compound 4h in ) exhibit low hepatotoxicity, suggesting that the dimethyl and sulfonamido groups in the target compound may similarly mitigate toxicity .

Pharmacological and Metabolic Comparisons

  • Metabolic Stability:
    • Compound 17 () demonstrated 60% remaining after 60 minutes in human liver microsomes, attributed to its ether and aromatic groups resisting oxidative metabolism. The target compound’s sulfonamido group may confer comparable stability due to resistance to cytochrome P450-mediated degradation .
    • S903-1453 (), with a triazolo-pyrazine core, likely undergoes rapid Phase I metabolism due to its heterocyclic structure, contrasting with the target compound’s simpler piperidine scaffold .
  • The high molecular weight of d9A-2 () limits its applications to parenteral delivery, whereas the target compound’s smaller size may favor oral bioavailability .

Biological Activity

N,N-Dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H22N2O2SC_{13}H_{22}N_2O_2S and its structure, which features a piperidine ring substituted with a sulfonamide and carboxamide functional groups. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Specifically, the sulfonamide group may enhance binding affinity to target proteins due to its ability to form hydrogen bonds.

1. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes. For instance, compounds with similar piperidine structures have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, which could have implications for pain management and neuroprotection .

2. Antimicrobial Properties

Recent investigations into piperidine derivatives have highlighted their antimicrobial potential. While specific data on this compound is limited, related compounds have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .

3. Cardiovascular Effects

Some studies have explored the cardiovascular effects of piperidine derivatives. For example, certain analogs have shown positive inotropic effects in isolated heart tissues, indicating potential applications in treating heart conditions . The specific effects of this compound on cardiac function remain to be fully elucidated.

Case Studies

Several case studies provide insight into the biological activity of related compounds:

StudyCompoundFindings
Piperazine derivativesDemonstrated significant inotropic effects in isolated rat hearts.
Piperazine-containing drugsShowed selective inhibition of CDK4/6, suggesting potential anti-cancer properties.
Mannich basesExhibited potent antibacterial activity against Staphylococcus aureus.

Research Findings

Research findings indicate that the biological activities of this compound may extend across various therapeutic areas:

Antinociceptive Activity

Compounds structurally related to this piperidine derivative have been investigated for their antinociceptive properties. In animal models, these compounds exhibited reduced pain responses, suggesting a potential role in pain management therapies.

Neuroprotective Effects

Given the structural similarities with other neuroactive agents, there is a hypothesis that this compound may possess neuroprotective effects through modulation of neurotransmitter systems, particularly those involving the endocannabinoid pathway.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine core functionalization. A typical approach includes:

Aminomethylation : Introducing the propane-1-sulfonamido group via nucleophilic substitution or reductive amination.

Carboxamide Formation : Reacting the intermediate with dimethylcarbamoyl chloride under anhydrous conditions.
Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing piperidine ring protons at δ 2.5–3.5 ppm) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. Which analytical techniques are critical for confirming the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, angles, and spatial arrangement. For example, piperidine ring puckering and sulfonamide group geometry can be resolved. Differential scanning calorimetry (DSC) may complement this by identifying polymorphs via melting point analysis (e.g., sharp endothermic peaks at 140–160°C) .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms using a stopped-flow CO2 hydration method.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., with tritium) and measure accumulation in cell lines via scintillation counting.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .

Advanced Research Questions

Q. What computational strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, a central composite design can model the effect of reflux time (12–24 hrs) on yield. Computational fluid dynamics (CFD) simulations optimize mixing efficiency in batch reactors, reducing byproduct formation .

Q. How can molecular docking elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., carbonic anhydrase IX). Key steps:

Prepare the ligand (protonation states via Epik ) and receptor (PDB ID: 3IAI).

Run docking simulations with flexible side chains.

Analyze binding poses for hydrogen bonds between the sulfonamide group and Zn²⁺ in the active site .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) during structural validation?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Confirm proton-proton coupling and carbon assignments.
  • Dynamic NMR : Detect conformational flexibility (e.g., piperidine ring inversion) causing signal splitting.
  • Theoretical Calculations : Compare experimental XRD bond angles with density functional theory (DFT) -optimized structures (e.g., B3LYP/6-31G*) .

Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with:

  • Variable Substituents : Replace propane-1-sulfonamido with cyclopropane or aryl groups.
  • Bioisosteric Replacements : Swap the piperidine ring with morpholine or azepane.
    Evaluate changes via QSAR modeling (e.g., partial least squares regression) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers integrate theoretical frameworks into experimental design for mechanistic studies?

  • Methodological Answer : Apply Marcus theory to investigate electron transfer in redox-active derivatives or Eyring equation to calculate activation parameters for ring-opening reactions. Use kinetic isotope effects (KIE) to identify rate-determining steps in sulfonamide hydrolysis .

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